6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
Overview
Description
6,8-Dichloro-chroman-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H12Cl2O3 and its molecular weight is 275.12 g/mol. The purity is usually 95%.
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Biological Activity
6,8-Dichloro-chroman-3-carboxylic acid ethyl ester is a member of the chroman family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly due to its antioxidant and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Chemical Formula : C10H8Cl2O3
- Molecular Weight : 245.08 g/mol
- CAS Number : 83823-07-8
The structure includes a chroman ring substituted at positions 6 and 8 with chlorine atoms and a carboxylic acid ethyl ester at the 3 position. This specific substitution pattern is believed to influence its biological reactivity.
The biological activity of this compound is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The presence of chlorine atoms may enhance its reactivity towards various biological targets, while the ethyl ester group can undergo hydrolysis to release the active carboxylic acid, further interacting with cellular components.
Antioxidant Activity
Research indicates that compounds within the chroman family exhibit significant antioxidant properties. The mechanism involves electron donation to neutralize free radicals, thereby reducing oxidative stress in biological systems.
Anti-inflammatory Properties
The compound has been studied for its potential anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Case Studies and Research Findings
- Antioxidant Studies : In a comparative study of chroman derivatives, this compound exhibited a higher radical scavenging activity than its non-chlorinated counterparts, indicating that chlorination enhances antioxidant capacity.
- Cytotoxicity Assays : Research involving structural analogs revealed that similar compounds induced significant cell death in cancer cell lines at concentrations as low as 0.1 mM. The findings suggest that modifications in the chroman structure can lead to improved cytotoxic effects against various cancers .
- Inflammatory Response : A study focusing on inflammatory markers showed that derivatives of chroman compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, supporting their use in anti-inflammatory therapies .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
ethyl 6,8-dichloro-3,4-dihydro-2H-chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-16-12(15)8-3-7-4-9(13)5-10(14)11(7)17-6-8/h4-5,8H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEOJNTUKMBWHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C(=CC(=C2)Cl)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696227 | |
Record name | Ethyl 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-53-4 | |
Record name | Ethyl 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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